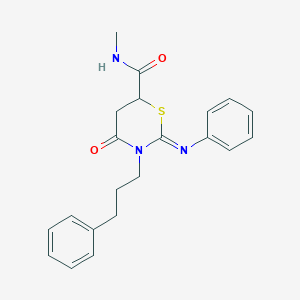![molecular formula C20H21N3O2S B15029593 (2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15029593.png)
(2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a dimethylamino group and an ethoxyphenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-ethoxyphenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imine group to an amine, or the thiazolidinone ring can be reduced to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino or ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiazolidines.
Aplicaciones Científicas De Investigación
(2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific electronic or optical properties, such as non-linear optical materials.
Mecanismo De Acción
The mechanism of action of (2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the dimethylamino and ethoxyphenyl groups can enhance its binding affinity and specificity. The thiazolidinone ring can also participate in hydrogen bonding and other interactions, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
- (2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
- (2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the ethoxy group can influence its solubility and reactivity, making it different from other similar compounds with different substituents.
Propiedades
Fórmula molecular |
C20H21N3O2S |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O2S/c1-4-25-17-11-7-15(8-12-17)21-20-22-19(24)18(26-20)13-14-5-9-16(10-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,21,22,24)/b18-13+ |
Clave InChI |
KEYMTANTBKGDKE-QGOAFFKASA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2 |
SMILES canónico |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15029512.png)

![5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15029530.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B15029534.png)
![1-{1-[2-(azepan-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B15029542.png)


![(3Z)-1-benzyl-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15029561.png)
![(4Z)-2-(ethylsulfanyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-5(4H)-one](/img/structure/B15029568.png)
![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15029572.png)
![4-(2,5-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B15029585.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B15029594.png)
![1-({[1-(propan-2-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol](/img/structure/B15029613.png)
![7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15029614.png)
